N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide
Description
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide is a synthetic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a 3,4-dimethoxyphenyl group and at position 2 with a 4-fluorobenzamide moiety. The 1,3,4-oxadiazole ring is a heterocyclic scaffold known for its stability and versatility in medicinal and agrochemical applications . The 3,4-dimethoxyphenyl substituent introduces electron-donating methoxy groups, which may enhance solubility or receptor-binding interactions, while the 4-fluorobenzamide group contributes lipophilicity and metabolic stability, common features in bioactive molecules .
Properties
IUPAC Name |
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O4/c1-23-13-8-5-11(9-14(13)24-2)16-20-21-17(25-16)19-15(22)10-3-6-12(18)7-4-10/h3-9H,1-2H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLEMYPZKFVILGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the fluorobenzamide group: This step involves the coupling of the oxadiazole intermediate with 4-fluorobenzoic acid or its derivatives using coupling reagents such as EDCI or DCC.
Industrial production methods may involve optimizing these steps to increase yield and purity, as well as scaling up the reaction conditions to accommodate larger quantities.
Chemical Reactions Analysis
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide moiety, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as corrosion inhibitors and polymers.
Mechanism of Action
The mechanism of action of N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide
This analog replaces the 3,4-dimethoxyphenyl group with a 4-chlorophenyl substituent . For example, chlorine’s electronegativity may enhance interactions with hydrophobic enzyme pockets, whereas methoxy groups could favor hydrogen bonding.
4-[Benzyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Here, the oxadiazole is substituted with a 4-fluorophenyl group, and the benzamide moiety includes a sulfamoyl group .
Functional Group Modifications
N-[(4-Acetylphenyl)carbamothioyl]-4-fluorobenzamide (b4)
This compound replaces the oxadiazole ring with a carbamothioyl group . The sulfur atom in the thiourea moiety may increase metal chelation capacity or modulate toxicity profiles compared to the oxadiazole’s nitrogen-rich structure.
Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide)
A benzamide-based insecticide, diflubenzuron features a urea linkage and difluorobenzamide group .
Structural and Functional Analysis
Molecular Properties
*Calculated based on molecular formulae.
Biological Activity
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide is a compound that belongs to the oxadiazole class of heterocyclic compounds. Its unique chemical structure provides it with diverse biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure
The chemical formula for this compound is with a molecular weight of approximately 353.31 g/mol. The compound features an oxadiazole ring and a fluorobenzamide moiety, which contribute to its pharmacological properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Studies have shown that compounds with oxadiazole scaffolds can inhibit cancer cell proliferation. For example, related compounds have been observed to induce apoptosis in non-small cell lung cancer (NSCLC) cell lines and inhibit key signaling pathways involved in tumor growth .
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes and receptors that are critical in various disease pathways. This includes inhibition of fibroblast growth factor receptor (FGFR) pathways in cancer models .
The biological activity of this compound can be attributed to its ability to interact with molecular targets involved in cell signaling. Molecular docking studies suggest that this compound can form hydrogen bonds with target proteins, enhancing its binding affinity and therapeutic efficacy .
Case Studies
Several studies have evaluated the efficacy of compounds related to this compound:
- Study on NSCLC : A derivative demonstrated significant inhibition of NSCLC cell lines with FGFR1 amplification. The IC50 values ranged from 1.25 µM to 2.31 µM across different cell lines .
- Apoptosis Induction : The same study indicated that the compound could arrest the cell cycle at the G2 phase and induce apoptosis through modulation of ERK signaling pathways .
Comparative Analysis
To better understand the biological activity of this compound compared to similar compounds, the following table summarizes key findings:
| Compound Name | Biological Activity | IC50 (µM) | Mechanism |
|---|---|---|---|
| C9 (related compound) | Anticancer (NSCLC) | 1.36 - 2.31 | FGFR1 inhibition |
| GM-90432 (similar structure) | Anti-seizure effects | Not specified | Neuroprotective mechanisms |
| Other oxadiazole derivatives | Varies | Varies | Enzyme inhibition |
Q & A
Q. Structure-Activity Relationship (SAR) Insights :
- Replace substituents systematically and assay against target enzymes/cell lines.
- Use docking studies (AutoDock Vina) to predict binding affinity changes .
Advanced: What mechanisms underlie its reported anticancer and antimicrobial activities?
Q. Mechanistic Insights :
- Anticancer : Inhibits NF-κB signaling by blocking IκBα phosphorylation, reducing pro-inflammatory cytokine release (e.g., IL-6, TNF-α) .
- Antimicrobial : Disrupts bacterial membrane integrity via interaction with penicillin-binding proteins (PBPs) .
Experimental Validation : - Western Blotting : Monitor phosphorylation status of IκBα in treated cancer cells.
- Time-Kill Assays : Assess bactericidal kinetics against S. aureus .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Q. Methodological Approach :
Standardize Assay Conditions :
- Use identical cell lines (e.g., NCI-60 panel for cancer studies) and inoculum sizes.
Validate Target Engagement :
Cross-Validate with Structural Analogs :
- Compare IC₅₀ values of derivatives to isolate substituent-specific effects .
Advanced: What computational strategies predict its molecular targets and binding modes?
Q. Methodology :
- Molecular Docking : Use Schrödinger Suite or MOE to model interactions with EGFR or bacterial PBPs. Key residues: Lys745 (EGFR), Ser310 (PBP2a) .
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns (GROMACS) to assess hydrogen bond retention.
- Pharmacophore Modeling : Identify essential features (e.g., oxadiazole ring, fluorobenzamide) for activity .
Basic: What are recommended strategies for initial biological screening?
Q. Methodological Answer :
- Anticancer : MTT assay on 3–5 cell lines (e.g., MCF-7, A549) with doxorubicin as a positive control.
- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
- Enzyme Inhibition : Fluorescence-based kinase assays (EGFR, VEGFR2) with staurosporine controls .
Advanced: How can bioavailability challenges be addressed in preclinical development?
Q. Optimization Strategies :
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to improve solubility.
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles for sustained release.
- LogP Adjustment : Modify methoxy groups to balance hydrophobicity (target LogP: 2–3) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
